molecular formula C18H16ClNO4S B11107273 [2-chloro-5-(methylsulfanyl)phenyl]({[(4Z)-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone

[2-chloro-5-(methylsulfanyl)phenyl]({[(4Z)-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone

Cat. No.: B11107273
M. Wt: 377.8 g/mol
InChI Key: UXQVEQTXZZRTJJ-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-(methylsulfanyl)phenyl-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated phenyl ring with a methoxy-substituted chromenylidene moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(methylsulfanyl)phenyl-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone typically involves multiple steps, starting with the preparation of the chlorinated phenyl and chromenylidene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and methoxy-substituted aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(methylsulfanyl)phenyl-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chromenylidene moiety can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-5-(methylsulfanyl)phenyl-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, 2-chloro-5-(methylsulfanyl)phenyl-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-(methylsulfanyl)phenyl-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-5-(methylsulfanyl)phenyl-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone lies in its combination of a chlorinated phenyl ring with a methoxy-substituted chromenylidene moiety

Properties

Molecular Formula

C18H16ClNO4S

Molecular Weight

377.8 g/mol

IUPAC Name

[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate

InChI

InChI=1S/C18H16ClNO4S/c1-22-11-3-5-13-16(7-8-23-17(13)9-11)20-24-18(21)14-10-12(25-2)4-6-15(14)19/h3-6,9-10H,7-8H2,1-2H3/b20-16-

InChI Key

UXQVEQTXZZRTJJ-SILNSSARSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=C(C=CC(=C3)SC)Cl)/CCO2

Canonical SMILES

COC1=CC2=C(C=C1)C(=NOC(=O)C3=C(C=CC(=C3)SC)Cl)CCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.